Ethyl 2-fluorobenzoate
Overview
Description
Ethyl 2-fluorobenzoate is an organic compound with the molecular formula C9H9FO2. It is a clear, colorless to yellow liquid with a boiling point of approximately 115°C and a density of 1.15 g/cm³ . This compound is primarily used in organic synthesis and as an intermediate in the production of various chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-fluorobenzoate can be synthesized through the esterification of 2-fluorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-fluorobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom in the compound can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to produce 2-fluorobenzoic acid and ethanol.
Reduction: The compound can be reduced to form corresponding alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used.
Hydrolysis: 2-fluorobenzoic acid and ethanol.
Reduction: Corresponding alcohols.
Scientific Research Applications
Ethyl 2-fluorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-fluorobenzoate involves its interaction with specific molecular targets. For instance, during hydrolysis, the ester bond is cleaved by nucleophilic attack, leading to the formation of 2-fluorobenzoic acid and ethanol. The fluorine atom in the compound can also participate in various substitution reactions, influencing the reactivity and stability of the molecule .
Comparison with Similar Compounds
Ethyl 2-fluorobenzoate can be compared with other similar compounds such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 3-fluorobenzoate: Fluorine atom positioned at the third carbon of the benzene ring.
Ethyl 4-fluorobenzoate: Fluorine atom positioned at the fourth carbon of the benzene ring.
Uniqueness
This compound is unique due to the position of the fluorine atom at the second carbon of the benzene ring, which influences its chemical reactivity and physical properties compared to its isomers .
Properties
IUPAC Name |
ethyl 2-fluorobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c1-2-12-9(11)7-5-3-4-6-8(7)10/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUWPGPOBTHOLHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6059996 | |
Record name | Benzoic acid, 2-fluoro-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6059996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
443-26-5 | |
Record name | Benzoic acid, 2-fluoro-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=443-26-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl o-fluorobenzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000443265 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl o-fluorobenzoate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67340 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoic acid, 2-fluoro-, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid, 2-fluoro-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6059996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl o-fluorobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.487 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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